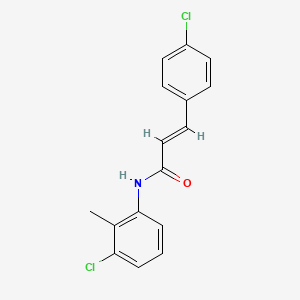
(2E)-N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H13Cl2NO and its molecular weight is 306.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)acrylamide is 305.0374194 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Interaction Studies
Acrylamide derivatives have been utilized in protein interaction studies, particularly in probing the degree of exposure of tryptophanyl residues in proteins. Eftink and Ghiron (1976) highlighted that acrylamide is an efficient quencher of tryptophanyl fluorescence, offering a method to sense the exposure of residues in proteins through fluorescence quenching studies. This approach aids in monitoring protein conformational changes and enzyme inhibitor binding, showcasing the role of acrylamide derivatives in biochemical research (Eftink & Ghiron, 1976).
Corrosion Inhibition
Research has explored acrylamide derivatives as corrosion inhibitors, such as their application in protecting copper in nitric acid solutions. Abu-Rayyan et al. (2022) found that synthetic acrylamide derivatives were effective in reducing corrosion, demonstrating potential in industrial applications to extend the life of metal components (Abu-Rayyan et al., 2022).
Antipathogenic Applications
Acrylamide derivatives have shown potential in antipathogenic applications. Limban et al. (2011) synthesized acylthioureas, demonstrating significant antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents from acrylamide derivatives (Limban et al., 2011).
Polymerization and Material Science
Acrylamide derivatives are fundamental in polymer science, serving as monomers in the polymerization process to create materials with specific properties. Convertine et al. (2004) reported on the controlled polymerization of N-isopropylacrylamide, a derivative with thermoresponsive properties, underlining the importance of acrylamide derivatives in developing smart materials for applications such as drug delivery systems (Convertine et al., 2004).
Environmental and Health Safety
Understanding the environmental fate and neurotoxicity of acrylamide and its polymers is crucial. Smith and Oehme (1991) reviewed the production, use, and environmental aspects of acrylamide, highlighting its mobility in the environment and biodegradability. The review also touches on the neurotoxic effects of acrylamide exposure, emphasizing the need for safe handling practices and further research on its effects on health (Smith & Oehme, 1991).
Eigenschaften
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-14(18)3-2-4-15(11)19-16(20)10-7-12-5-8-13(17)9-6-12/h2-10H,1H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNPPYLIZQSYLG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
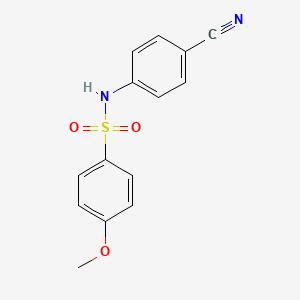
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5580290.png)
![2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B5580291.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B5580297.png)
![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B5580300.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5580316.png)

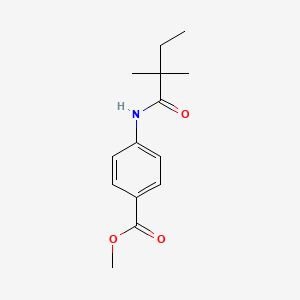
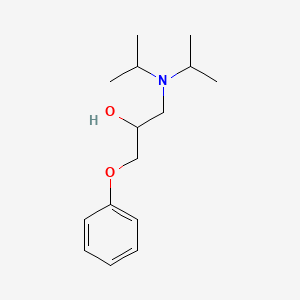
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide](/img/structure/B5580348.png)
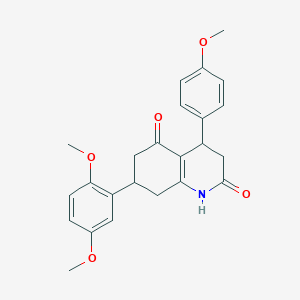
![1-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5580362.png)
![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)
